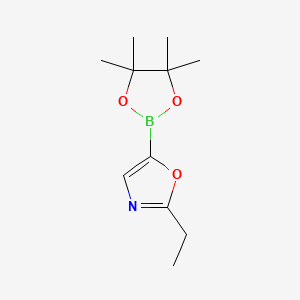
2-Methanesulfonyl-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-6-methylaniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to the aniline ring at the second position and a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-6-methylaniline typically involves the sulfonation of 6-methylaniline. One common method is to react 6-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-6-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
2-Methanesulfonyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methanesulfonyl-6-methylaniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methanesulfonyl-4-methylaniline
- 2-Methanesulfonyl-6-chloroaniline
- 2-Methanesulfonyl-6-fluoroaniline
Uniqueness
2-Methanesulfonyl-6-methylaniline is unique due to the specific positioning of the methanesulfonyl and methyl groups on the aniline ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the methyl group at the sixth position can also affect the compound’s steric and electronic properties, further differentiating it from its analogs.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-methyl-6-methylsulfonylaniline |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-7(8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 |
InChIキー |
DGGJMRCZNRNCCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


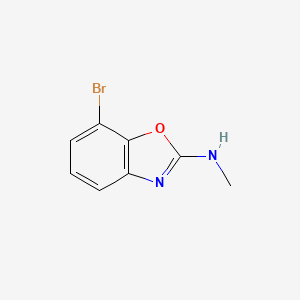

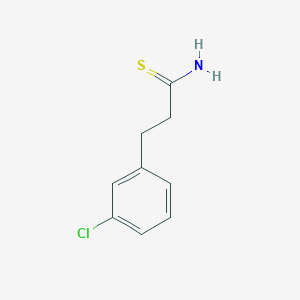
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
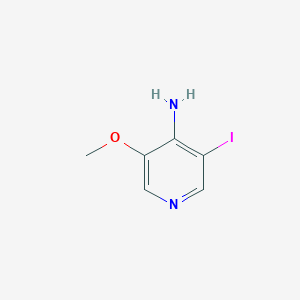
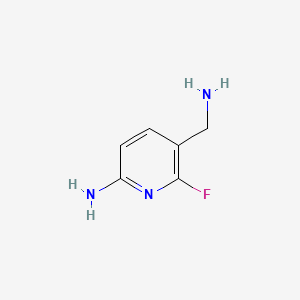
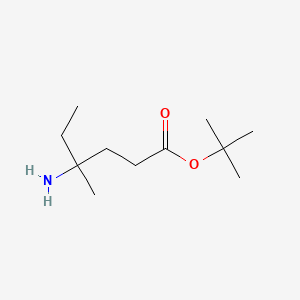
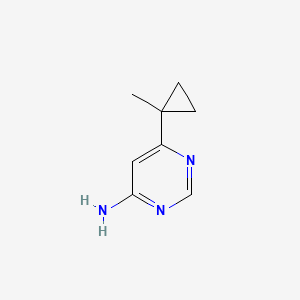
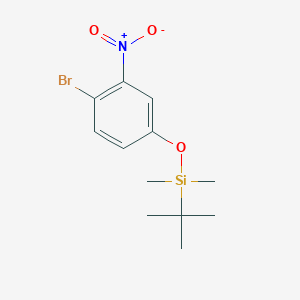
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
